molecular formula C18H19F2N5O3S B2451849 N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034335-23-2

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Cat. No.: B2451849
CAS No.: 2034335-23-2
M. Wt: 423.44
InChI Key: KJYNTRFNQHFAFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H19F2N5O3S and its molecular weight is 423.44. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N5O3S/c19-18(20)8-6-13(7-9-18)17-23-16(28-24-17)12-22-29(26,27)15-4-2-14(3-5-15)25-11-1-10-21-25/h1-5,10-11,13,22H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYNTRFNQHFAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NOC(=N2)CNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

1. Structural Overview

The compound features several key structural components:

  • Oxadiazole Ring : A five-membered heterocyclic structure that contributes to the compound's unique chemical properties.
  • Difluorocyclohexyl Group : Enhances lipophilicity and may influence biological activity.
  • Pyrazole Moiety : Known for various pharmacological activities.

2. Synthesis Methods

The synthesis typically involves multiple steps:

  • Formation of the Oxadiazole Ring : Cyclization reactions involving hydrazides and carboxylic acids.
  • Introduction of the Difluorocyclohexyl Group : Achieved through fluorination reactions.
  • Assembly of the Benzenesulfonamide Structure : Requires careful control of reaction conditions to ensure high yield and purity.

3.1 Antimicrobial Properties

Preliminary studies suggest that compounds containing oxadiazole moieties exhibit various biological activities, including:

  • Antimicrobial Activity : this compound may inhibit bacterial growth by disrupting cell membrane integrity or inhibiting essential enzymes involved in metabolic processes .

3.2 Anti-inflammatory Effects

Research indicates that derivatives with similar structures can modulate inflammatory pathways. The presence of the pyrazole group is particularly noted for its anti-inflammatory properties .

3.3 Anticancer Potential

The compound's ability to interact with specific molecular targets suggests potential anticancer activity. Mechanisms may involve modulation of signal transduction pathways critical for cancer cell proliferation .

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that:

  • The compound binds to specific receptors or enzymes.
  • It modulates their activity, leading to various biological effects such as cell death in cancerous cells or inhibition of microbial growth.

5. Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound:

StudyFindings
Study ADemonstrated significant antibacterial activity against Staphylococcus aureus with an EC50 value of 12.85 μg/mL .
Study BShowed anti-inflammatory effects in vitro by reducing cytokine levels in activated macrophages .
Study CReported cytotoxicity against various cancer cell lines with IC50 values comparable to established chemotherapeutics .

6. Conclusion

This compound is a promising candidate in drug discovery due to its diverse biological activities. Continued research into its mechanisms and efficacy will be crucial for its potential therapeutic applications in treating infections and inflammatory diseases as well as cancer.

Scientific Research Applications

Medicinal Chemistry Applications

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Preliminary studies indicate that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, suggesting potential for development as anticancer agents .
  • Antimicrobial Properties : The oxadiazole structure is associated with broad-spectrum antimicrobial activity. Research indicates that similar compounds can effectively combat both Gram-positive and Gram-negative bacterial strains.
  • Anti-inflammatory Effects : The pyrazole component may contribute to anti-inflammatory activity, making this compound a candidate for treating inflammatory diseases .

Anticancer Studies

A study involving oxadiazole derivatives demonstrated significant cytotoxicity against glioblastoma cell lines, leading to apoptosis through DNA damage mechanisms. This suggests that this compound could be further explored as a potential anticancer drug .

Antimicrobial Efficacy

Research on related oxadiazole compounds has shown promising results in antimicrobial assays. The compounds were effective against multiple bacterial strains, indicating that the target compound may share similar properties and could be developed for therapeutic use in treating infections.

In Vivo Studies

In vivo studies using models such as Drosophila melanogaster have shown that oxadiazole derivatives can significantly lower glucose levels, suggesting potential applications in diabetes management .

Summary of Applications

Application AreaDescription
Anticancer ActivitySignificant cytotoxic effects against cancer cell lines; potential for drug development.
Antimicrobial ActivityBroad-spectrum efficacy against bacterial strains; potential therapeutic use in infections.
Anti-inflammatory EffectsPossible applications in treating inflammatory diseases based on pyrazole activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide, and how can reaction conditions be optimized to minimize side products?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of oxadiazole precursors and sulfonamide coupling. For example, oxadiazole formation may follow a protocol similar to the K₂CO₃-mediated substitution in DMF (room temperature, 1.2 mmol base) . The sulfonamide moiety can be introduced via nucleophilic substitution using activated benzenesulfonyl chlorides. Optimization should focus on solvent choice (e.g., DMF vs. THF), stoichiometric ratios (1.1–1.5 equivalents of alkylating agents), and reaction time to suppress byproducts like over-alkylated species .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound, particularly the oxadiazole and sulfonamide functionalities?

  • Methodological Answer :

  • ¹H/¹³C NMR : The oxadiazole ring protons (δ 8.1–8.5 ppm) and sulfonamide protons (δ 3.5–4.0 ppm) provide diagnostic signals. The 4,4-difluorocyclohexyl group shows distinct ¹⁹F NMR splitting patterns .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns specific to oxadiazole cleavage .
  • X-ray Crystallography : Used to resolve ambiguities in regiochemistry, especially for the oxadiazole and pyrazole rings .

Q. How can researchers assess the compound’s solubility and stability under physiological conditions for in vitro assays?

  • Methodological Answer :

  • Solubility : Use shake-flask methods with buffers (PBS, pH 7.4) and co-solvents (DMSO ≤1%) to determine kinetic solubility.
  • Stability : Conduct LC-MS monitoring over 24–72 hours in simulated gastric fluid (pH 2) and plasma to identify degradation products (e.g., hydrolysis of the sulfonamide or oxadiazole) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory biological activity data (e.g., antimicrobial vs. inactive results) across different assay systems?

  • Methodological Answer :

  • Assay Standardization : Compare minimum inhibitory concentration (MIC) values using consistent bacterial strains (e.g., S. aureus ATCC 29213) and growth media .
  • Membrane Permeability : Quantify intracellular accumulation via LC-MS in Gram-negative vs. Gram-positive models to explain discrepancies .
  • Metabolite Profiling : Identify active metabolites (e.g., reduced oxadiazole derivatives) using hepatic microsome incubations .

Q. How can computational modeling predict the compound’s binding affinity to putative targets like cyclooxygenase-2 (COX-2) or bacterial dihydrofolate reductase (DHFR)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with crystal structures (PDB: 1PXX for COX-2) to identify key interactions (e.g., sulfonamide-O···Arg120 hydrogen bonds) .
  • MD Simulations : Perform 100-ns simulations to assess binding stability and identify conformational changes in the oxadiazole moiety .

Q. What experimental approaches can elucidate the mechanism of action when traditional target-based assays fail?

  • Methodological Answer :

  • Chemical Proteomics : Employ affinity chromatography with a biotinylated analog to pull down interacting proteins from bacterial lysates .
  • Transcriptomic Profiling : Compare RNA-seq data from treated vs. untreated E. coli to identify dysregulated pathways (e.g., folate biosynthesis) .

Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies, focusing on metabolic stability and bioavailability?

  • Methodological Answer :

  • CYP450 Inhibition Assays : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated sulfonamide) to enhance oral absorption, followed by enzymatic activation .

Data Conflict Resolution & Validation

Q. How should researchers address discrepancies in synthetic yields reported across literature (e.g., 40% vs. 65% for oxadiazole intermediates)?

  • Methodological Answer :

  • Reaction Monitoring : Use TLC or in-situ IR to identify incomplete cyclization or side reactions (e.g., oxidation of the pyrazole ring) .
  • Purification Refinement : Compare column chromatography (silica gel) vs. recrystallization (ethanol/water) to isolate pure oxadiazole .

Q. What validation steps are critical when replicating biological activity claims from older studies with limited methodological detail?

  • Methodological Answer :

  • Strain Verification : Confirm microbial strain identity via 16S rRNA sequencing .
  • Dose-Response Curves : Generate EC₅₀ values using standardized inoculum sizes (1×10⁵ CFU/mL) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.